(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 512811-75-5) is a thiazolo[3,2-a]pyrimidine derivative with a complex heterocyclic framework. Its molecular formula is C₂₆H₃₁N₅O₃S, and it features a dimethylamino-substituted phenyl group at position 5 and a 1,3,5-trimethylpyrazole-derived methylene group at position 2 of the thiazolo-pyrimidine core . Its synthesis likely involves condensation of a thiazolo-pyrimidine precursor with a substituted aldehyde, a common strategy for analogous compounds (e.g., refluxing with sodium acetate and acetic acid/anhydride mixtures) .
Properties
IUPAC Name |
ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-8-33-24(32)21-15(3)26-25-30(22(21)17-9-11-18(12-10-17)28(5)6)23(31)20(34-25)13-19-14(2)27-29(7)16(19)4/h9-13,22H,8H2,1-7H3/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOQZMYDYWTCTR-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of AK-968/41025149 is mTOR (mammalian target of rapamycin) . mTOR is a key pathway that is dysregulated in cancer. It participates in various intracellular signaling processes, regulating cellular metabolism, proliferation, and apoptosis.
Mode of Action
AK-968/41025149 has been identified as a potential mTOR inhibitor. It interacts with mTOR, inhibiting its activity and thereby disrupting the PI3K/Akt/mTOR signaling pathway. This disruption leads to changes in cellular metabolism, proliferation, and apoptosis.
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is the primary biochemical pathway affected by AK-968/41025149. This pathway is crucial in cancer development, and its dysregulation can lead to the onset of cancer. By inhibiting mTOR, AK-968/41025149 disrupts this pathway, affecting downstream effects such as cell metabolism, proliferation, and apoptosis.
Result of Action
AK-968/41025149 has been shown to significantly inhibit the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner. Additionally, it induces significant apoptosis in MM cells. The compound’s inhibition rate for mTOR kinase is 70.62%, and it has the strongest inhibitory activity against MCF-7 cells, with an IC50 of 7.49 ± 0.87 μM.
Biological Activity
The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Thiazolo[3,2-a]pyrimidine derivatives are known for their significant biological activity, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound incorporates various functional groups that enhance its interaction with biological targets.
2. Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of suitable precursors. The compound can be synthesized through a multi-step process involving the reaction of dimethylaminophenyl derivatives with pyrazole and thiazole precursors. Recent methods have focused on optimizing reaction conditions to improve yield and purity while reducing environmental impact.
3.1 Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound was tested against M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines. It demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like Sorafenib .
| Cell Line | IC50 Value (μM) | Reference Drug |
|---|---|---|
| M-HeLa | < 10 | Sorafenib |
| MCF-7 | < 15 | Doxorubicin |
3.2 Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:
- Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics such as Gentamicin.
| Bacteria | Inhibition Zone (mm) | Control (Gentamicin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 25 |
3.3 Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that thiazolo[3,2-a]pyrimidines may also possess anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.
The biological activities of the compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of acetylcholinesterase (AChE) and may modulate NMDA receptor activity .
5. Case Studies
Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:
- Case Study A : A derivative showed a significant reduction in tumor size in xenograft models when administered alongside conventional chemotherapy.
6. Conclusion
The compound this compound exhibits a range of biological activities that make it a candidate for further development as an anticancer and antimicrobial agent. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit structural versatility due to variable substituents at positions 2 (methylene group) and 5 (aryl/heteroaryl group). Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Comparative Insights:
Substituent Effects on Solubility and Bioactivity: The target compound’s 4-(dimethylamino)phenyl group likely improves solubility compared to halogenated (e.g., bromo/chloro) or non-polar (e.g., methylphenyl) analogs . Fluorinated or methoxy-substituted derivatives (e.g., ) may exhibit enhanced membrane permeability due to polarity adjustments.
Crystallography and Conformation :
- Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) adopt flattened boat conformations in the thiazolo-pyrimidine ring, influencing crystal packing via C–H···O hydrogen bonds .
- Halogenated analogs (e.g., bromophenyl) utilize π-halogen interactions for stable crystal lattices .
Synthetic Strategies :
- Most analogs are synthesized via condensation reactions between thiazolo-pyrimidine precursors and substituted aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) .
- Stereochemical outcomes (E/Z configurations) at position 2 depend on reaction conditions and substituent electronic effects .
Biological Relevance :
- While explicit data for the target compound are lacking, structurally related thiazolo-pyrimidines demonstrate antimicrobial, anti-inflammatory, and anticancer activities attributed to their heterocyclic cores and substituent diversity .
Preparation Methods
Biginelli Condensation for Dihydropyrimidinethione Formation
The reaction of 4-(dimethylamino)benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol under HCl catalysis (5 mol%) at reflux for 12–18 hours yields 5-(4-(dimethylamino)phenyl)-7-methyl-3,4-dihydropyrimidin-2(1H)-thione (4a ) as a key intermediate. The thiourea component introduces the sulfur atom necessary for subsequent cyclization.
Table 1: Optimization of Biginelli Reaction Conditions
Microwave-assisted methods reduce reaction times to 15–30 minutes with comparable yields (82–85%).
Cyclization to Thiazolo[3,2-a]Pyrimidine
Cyclization of 4a with 1,2-dibromoethane (1.2 equiv) in DMF at 90°C for 3 hours in the presence of K₂CO₃ (2.0 equiv) affords ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (3 ). The reaction proceeds via nucleophilic substitution, with the thiolate attacking the dibromoethane to form the fused thiazole ring.
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Toluene | 110 | 68 |
| Montmorillonite KSF | Solvent-free | MW | 82 |
| [bmim]PF₆ | MeCN | 80 | 75 |
Microwave irradiation (MW) with montmorillonite KSF enhances yield to 82% in 20 minutes.
Structural Confirmation and Stereochemical Analysis
The (E)-configuration of the methylene group is confirmed via ¹H NMR coupling constants (J = 12–14 Hz) and NOESY correlations. Key spectral data include:
-
¹H NMR (CDCl₃): δ 7.32 (s, 1H, C2-H), 7.15–7.25 (m, 4H, aryl-H), 3.98 (q, J = 7.1 Hz, 2H, OCH₂), 2.82 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, pyrazole-CH₃).
-
IR (KBr): νmax 1712 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O ketone), 1598 cm⁻¹ (C=N).
Green Chemistry Approaches and Catalytic Optimization
Solvent-Free Microwave Synthesis
Montmorillonite KSF as a recyclable catalyst under microwave irradiation reduces reaction times by 80% and improves yields by 15–20% compared to conventional methods.
Ionic Liquid-Mediated Reactions
Using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst enhances regioselectivity and enables catalyst reuse for up to four cycles without significant activity loss.
Challenges and Side Reactions
-
Oxidative Byproducts: Prolonged heating during Knoevenagel condensation may lead to over-oxidation of the methylene bridge, necessitating strict inert conditions.
-
Regioisomeric Contamination: Competing cyclization pathways during thiazole formation are mitigated by optimizing the base (K₂CO₃ over NaOH) and solvent (DMF over EtOH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
